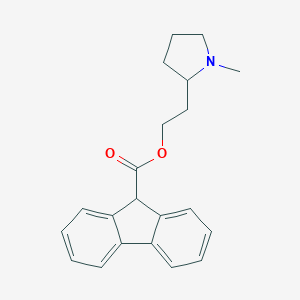
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate is a chemical compound that combines the structural features of pyrrolidine, methanol, and fluorenecarboxylate
Métodos De Preparación
The synthesis of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with 9-fluorenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction proceeds through the formation of an ester bond between the hydroxyl group of 1-methyl-2-pyrrolidinemethanol and the carboxyl group of 9-fluorenecarboxylic acid.
Análisis De Reacciones Químicas
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Aplicaciones Científicas De Investigación
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals.
Catalysis: It can serve as a ligand in catalytic asymmetric reactions, enhancing the selectivity and efficiency of the reactions.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate depends on its specific application. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. In medicinal chemistry, its mechanism of action would depend on its interaction with biological targets, such as enzymes or receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate can be compared with similar compounds such as:
1-Methyl-2-pyrrolidinemethanol: This compound lacks the fluorenecarboxylate group, making it less versatile in certain applications.
9-Fluorenecarboxylic acid: This compound lacks the pyrrolidinemethanol moiety, limiting its use in specific synthetic routes.
2-Pyrrolidinemethanol:
The unique combination of structural features in 2-Pyrrolidinemethanol, 1-methyl-, 9-fluorenecarboxylate makes it a valuable compound in various scientific research fields.
Propiedades
Número CAS |
102449-21-8 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C21H23NO2/c1-22-13-6-7-15(22)12-14-24-21(23)20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20H,6-7,12-14H2,1H3 |
Clave InChI |
NIOZENOKDBIEHX-UHFFFAOYSA-N |
SMILES |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CN1CCCC1CCOC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |
Sinónimos |
2-(1-methylpyrrolidin-2-yl)ethyl 9H-fluorene-9-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















